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Compound of Interest

Compound Name: TAS2940

Cat. No.: B15523230 Get Quote

An In-depth Analysis of the Pan-ERBB Inhibitor for
Professionals in Drug Development and Scientific
Research
This technical guide provides a comprehensive overview of TAS2940, a novel, orally

bioavailable, and irreversible pan-ERBB inhibitor.[1][2] It is intended for researchers, scientists,

and drug development professionals, offering detailed information on its chemical structure,

physicochemical and pharmacological properties, and key experimental methodologies.

Chemical Structure and Physicochemical Properties
TAS2940 was identified through a compound-library screening and structure-based design

process.[3] It is a small molecule inhibitor targeting both the epidermal growth factor receptor

(EGFR) and human epidermal growth factor receptor 2 (HER2).[2]
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IUPAC Name
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C3=CC=C(C=C3)NC(=O)NC4

=CC(=CC=C4)F)N

N/A

Chemical Formula C28H30N6O2 [4]

Molecular Weight 482.588 g/mol [4]

Appearance Solid [4]

Solubility 10 mM in DMSO [4]

Pharmacological Properties
TAS2940 is a potent and selective pan-ERBB inhibitor with demonstrated activity against a

range of ERBB family mutations.[3]

Mechanism of Action
TAS2940 acts as an irreversible inhibitor of the ERBB family of receptor tyrosine kinases,

which includes EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[3] These

receptors play a crucial role in cell proliferation and survival, and their dysregulation is

implicated in the development and progression of various cancers.[3] TAS2940 covalently

binds to a cysteine residue within the ATP-binding site of the kinase domain of sensitive ERBB

family members. This irreversible binding blocks the downstream signaling pathways, leading

to the inhibition of tumor growth and angiogenesis.[2]

In Vitro Potency and Selectivity
TAS2940 has shown potent inhibitory activity against wild-type and various mutant forms of

HER2 and EGFR.
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Table 2.1: In Vitro Inhibitory Activity of TAS2940 (IC50, nM)

Target IC50 (nM)

HER2 (Wild-Type) 5.6

HER2 V777L 2.1

HER2 A775_G776insYVMA 1.0

Data sourced from MedchemExpress and ProbeChem.[4][5]

A kinase selectivity screen of 257 kinases demonstrated that TAS2940 is highly selective for

the ERBB family.[6]

Pharmacokinetics
Pharmacokinetic studies in male BALB/cAJcl-nu/nu mice have demonstrated that TAS2940 is

orally bioavailable.

Table 2.2: Pharmacokinetic Parameters of TAS2940 in Mice (Single Oral Dose)

Dose (mg/kg) Cmax (ng/mL) AUClast (ng*h/mL) T1/2 (h)

6.3 601 1230 0.69

12.5 1580 3450 1.10

25.0 3710 8150 2.20

Data represents mean values. Sourced from a study by Oguchi et al. published in Cancer

Science.[3]

Pharmacodynamics
In vivo studies have shown that TAS2940 effectively inhibits the phosphorylation of HER2,

HER3, and downstream signaling proteins such as AKT and ERK in a dose-dependent manner.

[3][5] This inhibition of key signaling pathways leads to increased levels of apoptosis markers

like cleaved PARP.[3]
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Preclinical Efficacy
TAS2940 has demonstrated significant anti-tumor efficacy in various preclinical models. It has

been shown to inhibit tumor growth in xenograft mouse models with HER2 amplification,

HER2/EGFR exon 20 insertions, and EGFRvIII mutations.[3][7] Notably, TAS2940 is brain-

penetrable and has shown efficacy in intracranial xenograft models, suggesting its potential for

treating primary and metastatic brain tumors.[3][6][7]

Key Experimental Protocols
This section outlines the methodologies for key experiments cited in the characterization of

TAS2940.

Enzymatic Kinase Assay
Objective: To determine the in vitro inhibitory potency (IC50) of TAS2940 against specific

kinases.

Methodology:

Kinase and Substrate Preparation: Recombinant human HER2 cytoplasmic domain

(HER2cyt) is used as the enzyme. A suitable peptide substrate is prepared in assay buffer.

Compound Dilution: TAS2940 is serially diluted in DMSO to create a range of

concentrations.

Kinase Reaction: The kinase, substrate, and ATP are combined in the wells of a microplate.

The reaction is initiated by the addition of TAS2940 or vehicle control.

Incubation: The reaction mixture is incubated at a controlled temperature for a specific period

to allow for phosphorylation.

Detection: The level of substrate phosphorylation is quantified. A common method is the

mobility shift assay or IMAP (Immobilized Metal Affinity-based Phosphorescence) assay,

which measures the amount of phosphorylated substrate.[3]

Data Analysis: The percentage of kinase inhibition is calculated for each compound

concentration. The IC50 value is determined by fitting the data to a four-parameter logistic
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dose-response curve.

Western Blot Analysis of ERBB Signaling
Objective: To assess the effect of TAS2940 on the phosphorylation of ERBB family members

and their downstream signaling proteins in cancer cells.

Methodology:

Cell Culture and Treatment: Cancer cell lines (e.g., SK-BR-3) are cultured to a suitable

confluency and then treated with various concentrations of TAS2940 or vehicle control for a

specified duration (e.g., 3 or 48 hours).[3]

Cell Lysis: Cells are washed with PBS and then lysed using a lysis buffer containing

protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

Protein Quantification: The total protein concentration in the lysates is determined using a

protein assay (e.g., BCA assay).

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene

difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then

incubated with primary antibodies specific for the phosphorylated and total forms of the

target proteins (e.g., p-HER2, HER2, p-AKT, AKT, p-ERK, ERK, cleaved PARP, BIM).[3]

Secondary Antibody Incubation and Detection: The membrane is washed and then incubated

with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are

visualized using an enhanced chemiluminescence (ECL) detection system.

Analysis: The intensity of the bands is quantified using densitometry software.

In Vivo Xenograft Tumor Models
Objective: To evaluate the in vivo anti-tumor efficacy of TAS2940.
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Methodology:

Cell Line and Animal Model: Human cancer cell lines with specific ERBB aberrations (e.g.,

NCI-N87, MCF10A_HER2/insYVMA_v) are used.[3] Immunocompromised mice (e.g.,

BALB/c nude mice) are used as the host.

Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of

the mice.

Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

Treatment: Once the tumors reach a specified size, the mice are randomized into treatment

and control groups. TAS2940 is administered orally once daily at various doses.[3]

Efficacy Assessment: Tumor volume and body weight are measured throughout the study.

The study is terminated when tumors in the control group reach a predetermined size.

Intracranial Model: For brain penetrability studies, cancer cells expressing luciferase are

injected intracranially.[3] Tumor growth is monitored using bioluminescent imaging.[3]

Survival of the mice is also a key endpoint.[3]

Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of TAS2940 and a typical

experimental workflow.
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Caption: TAS2940 inhibits EGFR and HER2 signaling pathways.
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Caption: Preclinical to clinical development workflow for TAS2940.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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